1-Hydroxy-2-oxopomolic acid

Description

Significance of Natural Product Chemistry in Drug Discovery

Natural product chemistry represents a cornerstone in the quest for new therapeutic agents. Historically, compounds derived from natural sources, such as plants, microorganisms, and marine organisms, have provided the foundation for many essential medicines. nih.govscirp.org The exploration of these natural sources has led to the discovery of molecules with remarkable structural diversity and biological activity, which often serve as lead compounds for drug development. scirp.org

The journey of natural products in medicine is exemplified by landmark discoveries such as penicillin from the fungus Penicillium notatum and the analgesic morphine from the opium poppy. nih.govnih.gov These discoveries revolutionized medicine and spurred further investigation into the therapeutic potential of naturally occurring substances. It is estimated that a significant percentage of all approved small molecule drugs are either natural products or their semi-synthetic derivatives. scirp.org

In contemporary drug discovery, natural products continue to be a vital resource, especially in therapeutic areas like oncology, infectious diseases, and inflammation. scirp.orgacs.org Despite the rise of high-throughput screening of synthetic compound libraries, the unique chemical scaffolds found in nature remain a crucial source of novel drug candidates. scirp.orgnih.gov The process of identifying bioactive compounds from a crude extract, known as bioassay-guided fractionation, is a fundamental aspect of natural product chemistry. nih.gov Although this can be a lengthy process, advancements in analytical techniques are helping to streamline the identification and isolation of these valuable molecules. scirp.orgacs.org

Table 1: Landmark Natural Product-Derived Drugs

| Drug | Natural Source | Therapeutic Use |

|---|---|---|

| Penicillin | Penicillium notatum (fungus) | Antibiotic |

| Morphine | Papaver somniferum (opium poppy) | Analgesic |

| Quinine | Cinchona tree bark | Antimalarial |

| Paclitaxel (Taxol) | Taxus brevifolia (Pacific yew) | Anticancer |

Overview of Ursane-Type Triterpenoids and Their Pharmacological Relevance

Pentacyclic triterpenoids are a class of naturally occurring compounds characterized by a 30-carbon skeleton arranged in five rings. mdpi.com These compounds are widely distributed in the plant kingdom and are biosynthesized from isoprene (B109036) units. nih.gov Based on their skeletal structure, they are classified into several types, including ursane (B1242777), oleanane, and lupane. mdpi.comekb.eg

Ursane-type triterpenoids, in particular, have garnered significant attention in biomedical research due to their broad spectrum of pharmacological activities. nih.govrsc.org These activities include anti-inflammatory, anticancer, antiviral, and hepatoprotective effects. ekb.egresearchgate.net Ursolic acid, a well-known ursane-type triterpenoid (B12794562) first identified in apple wax, is a prime example of a compound with diverse biological properties. mdpi.com

The pharmacological potential of ursane-type triterpenoids has made them attractive platforms for the development of new therapeutic agents. nih.govrsc.org Researchers are actively exploring both naturally occurring and semi-synthetic derivatives of these compounds to enhance their efficacy and target specificity. nih.govmdpi.com

Table 2: Major Classes of Pentacyclic Triterpenoids and Representative Compounds

| Class | Representative Compound(s) |

|---|---|

| Ursane | Ursolic Acid, α-Amyrin |

| Oleanane | Oleanolic Acid, β-Amyrin |

| Lupane | Lupeol, Betulinic Acid |

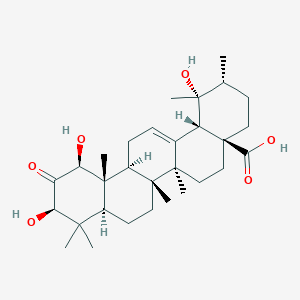

The compound at the center of this article, 1-Hydroxy-2-oxopomolic acid, is a pentacyclic triterpenoid of the ursane type. biosynth.com It is a derivative of pomolic acid and has been isolated from natural sources such as Agrimonia pilosa and Eriobotrya deflexa. nih.govimmunomart.com Research into this compound has revealed its potential in modulating cellular processes. For instance, studies have shown its ability to inhibit adipogenesis, the formation of fat cells, in vitro. nih.gov Specifically, it has been demonstrated to downregulate the expression of key adipogenic transcription factors like PPARγ and C/EBPα in 3T3-L1 cells. nih.govtargetmol.com This inhibitory action on adipocyte differentiation highlights its potential as a subject for further investigation in metabolic research. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,4aS,6aS,6aS,6bR,8aS,10R,12S,12aR,14bS)-1,10,12-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O6/c1-16-10-13-30(24(34)35)15-14-26(4)17(21(30)29(16,7)36)8-9-19-27(26,5)12-11-18-25(2,3)22(32)20(31)23(33)28(18,19)6/h8,16,18-19,21-23,32-33,36H,9-15H2,1-7H3,(H,34,35)/t16-,18+,19+,21-,22+,23-,26-,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLIMTVKFVIDFU-PAZRJNPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(=O)C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4([C@@H](C(=O)[C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Phytochemical Investigations of 1 Hydroxy 2 Oxopomolic Acid

Natural Sources and Distribution

Isolation from Agrimonia pilosa

Agrimonia pilosa Ledeb., a member of the Rosaceae family, is a significant natural source of 1-hydroxy-2-oxopomolic acid. researchgate.netnih.gov Phytochemical studies have successfully isolated this compound from extracts of the plant. nih.govthegoodscentscompany.com In one study, 1β-hydroxy-2-oxopomolic acid (HOA) was specifically isolated from an Agrimonia pilosa extract. nih.gov Another investigation of the chemical constituents of Agrimonia pilosa Ledeb. also identified this compound as one of eight known triterpenoids present in the plant. researchgate.net The compound is sometimes referred to as 1β-hydroxy-2-oxopomolic acid in the context of its isolation from this species. nih.govnih.gov

Isolation from Leucosidea sericea

Leucosidea sericea, commonly known as oldwood, is another member of the Rosaceae family from which this compound has been isolated. nih.govacs.orgacs.org Research involving the phytochemical profiling of Leucosidea sericea leaf and stem extracts has led to the identification and isolation of this triterpenoid (B12794562) among other compounds. acs.orgresearchgate.net While some studies have reported its isolation as a known compound from this plant nih.govacs.orgacs.org, others have further elaborated on its structural confirmation using high-resolution mass spectrometry and nuclear magnetic resonance data. up.ac.za In one comprehensive analysis, this compound was one of 22 compounds isolated, with its isomers being identified by their molecular formula C₃₀H₄₆O₆ in the negative ionization mode during mass spectrometry. nih.gov

Identification in Other Plant Species (e.g., Rosa genus)

Beyond Agrimonia and Leucosidea, this compound has also been identified in other genera within the Rosaceae family, notably the Rosa genus. nih.gov Specifically, it has been isolated from Rosa odorata var. gigantea. nih.govresearchgate.net This indicates a broader distribution of the compound within this plant family, suggesting it may be a characteristic component of certain species.

Methodologies for Isolation and Purification

The extraction and purification of this compound from its natural sources rely on a combination of solvent-based and chromatographic techniques to separate it from a complex mixture of other phytochemicals.

Chromatographic Techniques for Enrichment and Separation

Chromatographic methods are fundamental to the isolation and purification of this compound. researchgate.netup.ac.zaresearchgate.net Various techniques are employed to achieve separation based on the compound's physicochemical properties.

A common approach involves multiple chromatographic steps. For instance, the ethyl acetate-soluble fraction of a plant extract, which is enriched with triterpenoids, can be subjected to a series of chromatographic purifications. nih.govacs.org These often include:

Column Chromatography: This technique is used for the initial separation of compounds from a crude extract. iipseries.org

Preparative Thin-Layer Chromatography (PTLC): PTLC allows for the separation of larger quantities of compounds than analytical TLC. iipseries.org

LC-SPE (Liquid Chromatography-Solid Phase Extraction): This method combines the separation power of liquid chromatography with the selectivity of solid-phase extraction.

Preparative High-Performance Liquid Chromatography (prep-HPLC): This high-resolution technique is often used in the final stages of purification to obtain the pure compound. nih.govacs.orgnih.gov

The final identification and structural confirmation of the isolated this compound are typically achieved through spectroscopic methods such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. up.ac.za

Solvent Extraction and Partitioning Strategies

Solvent extraction is the initial and crucial step in isolating this compound from plant material. organomation.combhu.ac.inchromatographyonline.com This process, also known as liquid-liquid extraction, separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. organomation.combhu.ac.in

The general strategy involves partitioning the crude plant extract between different solvents of varying polarities. For example, a methanol (B129727) extract might be partitioned with solvents like n-hexane, dichloromethane, chloroform, and ethyl acetate. researchgate.net this compound, being a triterpenoid, is generally more soluble in semi-polar organic solvents.

In the case of its isolation from Leucosidea sericea, an ethyl acetate-soluble fraction of the plant extract was found to be particularly rich in this compound and other triterpenoids, making it the starting point for further chromatographic purification. nih.govacs.org The choice of solvent is critical for selectively extracting the compound of interest while minimizing the co-extraction of undesirable substances.

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structure Assignment

The definitive structural assignment of 1-hydroxy-2-oxopomolic acid has been achieved through a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. These powerful analytical tools provide complementary information that, when integrated, offers a comprehensive picture of the molecule's connectivity and spatial arrangement.

High-Resolution Mass Spectrometry (HRMS/MSE) Applications

High-resolution mass spectrometry has been pivotal in establishing the elemental composition of this compound. Analysis using HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) has determined the molecular formula to be C₃₀H₄₆O₆.

In a key study, the HRESIMS data for this compound (referred to as compound 7 ) showed a protonated molecule at m/z 503.3378 [M+H]⁺, which corresponds to the calculated value of 503.3373 for C₃₀H₄₇O₆. Further analysis using MSE, a technique that provides information on both precursor and fragment ions in a single run, revealed characteristic fragmentation patterns. The spectrum showed ions at m/z 1027.6497 [2M+Na]⁺, 525.3188 [M+Na]⁺, 503.3378 [M+H]⁺, as well as fragment ions at m/z 485.3264 and 439.3204. These fragments are indicative of the loss of water and other small molecules, which is typical for triterpenoids and aids in the structural confirmation.

Additionally, the identification of isomers of this compound has been reported with a molecular formula of C₃₀H₄₆O₆, showing an ion at m/z 501.3231 [M – H]⁻ in the negative ionization mode.

| Ion | Measured m/z | Calculated m/z | Formula | Adduct/Fragment |

|---|---|---|---|---|

| [M+H]⁺ | 503.3378 | 503.3373 | C₃₀H₄₇O₆ | Protonated Molecule |

| [M+Na]⁺ | 525.3188 | - | C₃₀H₄₆NaO₆ | Sodium Adduct |

| [2M+Na]⁺ | 1027.6497 | - | C₆₀H₉₂NaO₁₂ | Sodium Adduct of Dimer |

| Fragment 1 | 485.3264 | - | - | Fragment Ion |

| Fragment 2 | 439.3204 | - | - | Fragment Ion |

| [M-H]⁻ (isomer) | 501.3231 | - | C₃₀H₄₅O₆ | Deprotonated Molecule |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

While specific, detailed 1D and 2D NMR data for this compound is not extensively tabulated in readily available literature, its structural elucidation relies on the standard suite of NMR experiments performed on related triterpenoids. The process involves the complete assignment of all proton (¹H) and carbon (¹³C) signals.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and integration (number of protons). For a complex molecule like this compound, the ¹H NMR spectrum would be expected to show a number of overlapping signals in the aliphatic region, corresponding to the many CH, CH₂, and CH₃ groups of the triterpenoid (B12794562) backbone. The ¹³C NMR spectrum, in turn, reveals the number of distinct carbon environments. The presence of carbonyl and hydroxyl groups would be indicated by characteristic chemical shifts.

2D NMR (COSY, HSQC, HMBC): To unravel the complex structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically on adjacent carbons. This helps to establish the connectivity of proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon atom attached to each proton.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is crucial for connecting the different spin systems and for identifying the positions of quaternary carbons and functional groups that lack directly attached protons.

Through the careful analysis of these 1D and 2D NMR spectra, the complete carbon skeleton and the location of the hydroxyl and oxo functionalities can be determined.

Stereochemical Considerations and Isomeric Forms

The stereochemistry of this compound is a critical aspect of its structural characterization. As a complex natural product, it possesses multiple chiral centers, leading to the possibility of numerous stereoisomers. The relative and absolute configuration of these stereocenters are determined through a combination of advanced NMR techniques (such as NOESY - Nuclear Overhauser Effect Spectroscopy, which provides information about the spatial proximity of atoms), and often by comparison with the spectroscopic data of structurally related, known compounds.

The existence of isomers of this compound has been noted in the literature, identified through mass spectrometry by their identical molecular formula but potentially different chromatographic behavior or fragmentation patterns. The precise nature of these isomeric forms (e.g., epimers at one or more chiral centers) would require detailed comparative spectroscopic analysis. The stereochemistry is fundamental to the molecule's biological activity, as even minor changes in the three-dimensional arrangement of atoms can significantly impact its interaction with biological targets.

Biosynthetic Pathways and Precursors

Relationship to Pomolic Acid and Other Triterpenoids

1-Hydroxy-2-oxopomolic acid is a derivative of pomolic acid, a naturally occurring pentacyclic triterpenoid (B12794562). researchgate.netresearchgate.net Both compounds belong to the ursane-type scaffold, which is characterized by a five-ring carbon skeleton. mdpi.comjapsonline.com Pomolic acid itself is part of a larger family of ursane (B1242777) triterpenoids that includes structurally similar compounds such as ursolic acid, asiatic acid, and corosolic acid. mdpi.comnih.gov

The structural relationships between these compounds are defined by the specific functional groups attached to the core ursane skeleton. For instance, pomolic acid is distinguished from ursolic acid by the presence of a hydroxyl (–OH) group at the C-19 position. mdpi.comnih.gov this compound represents a further modification of the pomolic acid structure, featuring an additional hydroxyl group at the C-1 position and a ketone group at the C-2 position. researchgate.net This structural similarity strongly suggests that pomolic acid, or a closely related precursor, serves as the direct substrate for the biosynthesis of this compound.

| Compound Name | Core Skeleton | Key Functional Groups |

|---|---|---|

| Pomolic Acid | Ursane | 3β-OH, 19α-OH, 28-COOH |

| This compound | Ursane | 1β-OH, 2-oxo, 3β-OH, 19α-OH, 28-COOH |

| Ursolic Acid | Ursane | 3β-OH, 28-COOH |

| Corosolic Acid | Ursane | 2α-OH, 3β-OH, 28-COOH |

| Asiatic Acid | Ursane | 2α-OH, 3β-OH, 23-OH, 28-COOH |

Mevalonate (B85504) Pathway in Triterpenoid Biosynthesis

The fundamental building blocks for this compound and all other triterpenoids are synthesized via the mevalonate (MVA) pathway, which primarily occurs in the plant cell's cytoplasm and endoplasmic reticulum. researchgate.netresearchgate.net This essential metabolic pathway converts simple precursor molecules into the universal five-carbon isoprenoid units that are the foundation of all terpenoid compounds.

The MVA pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). researchgate.netfrontiersin.org This intermediate is then reduced to mevalonic acid by the enzyme HMG-CoA reductase (HMGR), a key rate-limiting step in the pathway. researchgate.net A series of phosphorylation and decarboxylation reactions subsequently convert mevalonic acid into the isomeric five-carbon units: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.netmdpi.com

These C5 units are sequentially condensed to form larger precursors. Two molecules of IPP and one molecule of DMAPP are combined to produce the C15 compound farnesyl diphosphate (FPP). oup.com Finally, two molecules of FPP are joined in a head-to-head condensation reaction catalyzed by squalene (B77637) synthase to form the C30 hydrocarbon, squalene. researchgate.net Squalene is then epoxidized by squalene epoxidase to yield 2,3-oxidosqualene (B107256), the direct precursor for the cyclization into various triterpenoid skeletons. researchgate.netnih.gov

| Precursor | Key Intermediate | Key Enzyme | Product |

|---|---|---|---|

| Acetyl-CoA (x3) | HMG-CoA | HMGS/HMGR | Mevalonic Acid |

| Mevalonic Acid | Mevalonate-5-diphosphate | MVK/PMK/MVD | IPP/DMAPP (C5) |

| IPP and DMAPP | Geranyl Diphosphate (GPP) | GPPS | Farnesyl Diphosphate (FPP) (C15) |

| Farnesyl Diphosphate (x2) | Presqualene Diphosphate | Squalene Synthase | Squalene (C30) |

| Squalene | - | Squalene Epoxidase | 2,3-Oxidosqualene (C30) |

Enzymatic Transformations Leading to this compound

The formation of this compound from its precursor, pomolic acid, involves specific oxidative modifications. The biosynthesis begins with the cyclization of 2,3-oxidosqualene by an oxidosqualene cyclase (OSC), specifically α-amyrin synthase, to produce the α-amyrin skeleton characteristic of ursane-type triterpenoids. nih.gov This α-amyrin backbone then undergoes a series of modifications to become pomolic acid, including hydroxylations at the C-3 and C-19 positions and oxidation at C-28 to form a carboxylic acid.

The conversion of pomolic acid to this compound requires two subsequent enzymatic steps:

Hydroxylation at the C-1 position.

Oxidation of the C-2 hydroxyl group to a ketone.

These types of highly specific oxidation reactions on triterpenoid scaffolds are typically catalyzed by cytochrome P450 monooxygenases (P450s). researchgate.netfrontiersin.org These enzymes are a large and diverse family of heme-containing proteins that play a critical role in the diversification of secondary metabolites in plants by catalyzing regio- and stereoselective hydroxylations of C-H bonds. nih.govfrontiersin.org It is highly probable that a specific P450 enzyme first introduces a hydroxyl group at the C-1 position of the pomolic acid molecule. Following this hydroxylation, the C-2 position is likely oxidized to form the final keto- group, a reaction that can also be mediated by P450 enzymes or by a separate dehydrogenase. While the specific enzymes responsible for these transformations in the biosynthesis of this compound have not yet been fully characterized, the established role of P450s in triterpenoid modification points to their central involvement. researchgate.netfrontiersin.org

Mechanistic Studies of Biological Activities

Anti-Adipogenic Activity

1-Hydroxy-2-oxopomolic acid (HOA), a triterpenoid (B12794562) isolated from Agrimonia pilosa, has been identified as a potent inhibitor of adipogenesis, the process by which preadipocytes differentiate into mature fat cells. Research into its mechanisms reveals a multi-faceted approach to curbing fat cell development and lipid accumulation.

In laboratory studies utilizing the well-established 3T3-L1 preadipocyte cell line, this compound has demonstrated a significant ability to inhibit adipocyte differentiation. When these precursor cells are induced to differentiate, treatment with HOA leads to a marked, dose-dependent decrease in the accumulation of intracellular lipids. This inhibitory effect on fat storage is a key indicator of the compound's anti-adipogenic properties.

The differentiation of adipocytes is a complex process governed by a cascade of specific transcription factors. This compound exerts its anti-adipogenic effects by targeting the master regulators of this cascade.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is considered the primary regulator of adipogenesis. Studies have shown that this compound suppresses the protein expression levels of PPARγ. Furthermore, it has been demonstrated to reduce the transcriptional activity of PPARγ that is induced by synthetic agonists like troglitazone. By downregulating the expression and activity of this key transcription factor, HOA effectively blocks the signaling required for preadipocytes to mature into fat cells.

Working in concert with PPARγ, CCAAT-Enhancer-Binding Protein Alpha (C/EBPα) is another critical transcription factor that promotes and maintains the differentiated state of adipocytes. Research confirms that this compound also suppresses the expression of C/EBPα protein levels. The simultaneous blockade of both PPARγ and C/EBPα provides a robust mechanism for the inhibition of adipogenesis.

The inhibition of master transcription factors by this compound has significant downstream effects on a suite of genes involved in lipid metabolism and glucose uptake. The expression of various adipogenic marker genes is significantly decreased in a dose-dependent manner upon treatment with HOA. This includes genes such as:

Glucose Transporter 4 (GLUT4): Responsible for insulin-stimulated glucose uptake into cells.

Adipocyte fatty acid-binding protein 2 (aP2): Involved in the intracellular transport of fatty acids.

Adipocyte Determination and Differentiation Factor 1/Sterol Regulatory Element Binding Protein 1c (ADD1/SREBP1c): A key transcription factor in lipid biosynthesis.

Resistin: An adipokine linked to insulin (B600854) resistance.

Fatty Acid Synthase (Fas): A crucial enzyme in the synthesis of fatty acids.

The collective downregulation of these genes indicates that this compound not only prevents the formation of new fat cells but also modulates the metabolic functions associated with lipid accumulation.

Interactive Table: Effect of this compound on Adipogenic Gene Expression

| Gene Target | Function | Effect of this compound |

| PPARγ | Master regulator of adipogenesis | Downregulation |

| C/EBPα | Key adipogenic transcription factor | Downregulation |

| GLUT4 | Insulin-mediated glucose uptake | Downregulation |

| aP2 | Fatty acid transport | Downregulation |

| ADD1/SREBP1c | Lipid biosynthesis regulation | Downregulation |

| Resistin | Adipokine/Hormone | Downregulation |

| Fatty Acid Synthase | Fatty acid synthesis | Downregulation |

Modulation of Adipogenic Transcription Factors

Anti-Inflammatory Potential

While this compound shows clear and well-documented anti-adipogenic activity, specific studies detailing its direct anti-inflammatory mechanisms are limited in the currently available scientific literature. Research has focused primarily on its role in metabolic regulation, and further investigation is needed to fully characterize its potential activities and pathways related to inflammation.

Cellular and Molecular Mechanisms of Inflammation Modulation

Research has identified 1α-Hydroxy-2-oxopomolic acid as an immunosuppressant. Studies have demonstrated its ability to inhibit the proliferation of human mononuclear cells, which include key immune cells like T lymphocytes, B lymphocytes, and macrophages. In one study, the compound showed an IC50 value of 32.5 μmol/L for this antiproliferative effect on peripheral blood mononuclear cells scribd.com. The modulation of these cells is a cornerstone of immunosuppressive and anti-inflammatory activity, as they are central to initiating and sustaining inflammatory responses. Heme oxygenase 1 (HO-1) is often induced during inflammatory processes as part of a defensive cellular response, leading to reductions in inflammatory events and cytokine production nih.gov.

Effects on Pro-inflammatory Mediators and Signaling Pathways (e.g., ELAM, NF-κB, COX-2, IL-6, TNF-α)

Pro-inflammatory mediators and signaling pathways are critical targets for anti-inflammatory agents. Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a major role in the inflammation associated with conditions like arthritis nih.gov. Its inhibition can lead to a reduction in inflammation and the expression of other inflammatory mediators nih.govnih.gov. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are also pivotal in the inflammatory cascade nih.gov. The activation of transcription factors like NF-κB can induce the expression of these inflammatory cytokines brieflands.com.

While this compound has demonstrated immunosuppressive effects, detailed studies specifically elucidating its direct inhibitory mechanisms on mediators like ELAM, NF-κB, COX-2, IL-6, and TNF-α are not extensively detailed in current literature. However, the inhibition of mononuclear cell proliferation suggests an upstream effect that would likely impact the production and signaling of these downstream mediators scribd.com.

Anti-Cancer/Cytotoxic Research

The cytotoxic properties of this compound and its parent compounds have been a significant area of investigation, revealing potential anti-cancer applications.

Inhibition of Cancer Cell Proliferation (in vitro studies)

The parent compound, pomolic acid, has been shown to reduce the viability of a range of human cancer cell lines, including those from the lung, prostate, breast, colon, and melanoma researchgate.net. A closely related derivative, 2-oxopomolic acid, was identified as a highly cytotoxic component against M-14 melanoma and ME180 cervical cancer cell lines, with GI50 values of 6.9 and 8.3 μg/mL, respectively rjpharmacognosy.ir. These findings underscore the potential of the oxopomolic acid scaffold in inhibiting the proliferation of cancer cells.

Inhibition of Cancer Cell Proliferation by Pomolic Acid Derivatives

| Compound | Cell Line | Activity | Value |

|---|---|---|---|

| 2-Oxopomolic acid | M-14 melanoma | Cytotoxicity (GI50) | 6.9 μg/mL |

| 2-Oxopomolic acid | ME180 cervical | Cytotoxicity (GI50) | 8.3 μg/mL |

Induction of Apoptosis in Cancer Cell Lines (e.g., B16 melanoma, HL60 human leukemia cells)

Beyond inhibiting proliferation, pomolic acid, the precursor to this compound, actively induces programmed cell death, or apoptosis, in cancer cells. Studies have shown that pomolic acid causes dose-dependent DNA fragmentation, a hallmark of apoptosis, in both sensitive and multi-drug-resistant leukemia cell lines researchgate.net. It has also been shown to inhibit the viability of murine melanoma B16F10 cells researchgate.net. Research on other novel compounds has demonstrated the induction of apoptosis in human promyelocytic leukemia HL-60 and murine melanoma B16 cells through mechanisms that can include cell cycle arrest and caspase-3 activation nih.gov. While these specific mechanisms have not yet been detailed for this compound, the activity of its parent compound in related cell lines is a strong indicator of its potential apoptotic capabilities.

Molecular Targets and Pathways in Oncogenesis

The anti-cancer activity of pomolic acid appears to be linked to specific molecular pathways. Research suggests that pomolic acid activates an apoptotic route that involves the p53 tumor suppressor protein researchgate.net. The p53 pathway is a critical regulator of the cell cycle and apoptosis, and its activation is a common mechanism for many anti-cancer agents. The ability of a compound to selectively induce apoptosis in cancer cells is a highly sought-after characteristic in the development of new cancer therapies researchgate.net.

Enzyme Inhibitory Activities

The biological effects of natural compounds are often related to their ability to inhibit specific enzymes. The parent compound, pomolic acid, is among several ursane-type triterpenes that have been found to exhibit inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B) activity researchgate.net. PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is a therapeutic target for type 2 diabetes and obesity.

Enzyme Inhibition by Pomolic Acid

| Compound | Enzyme Target | Activity |

|---|---|---|

| Pomolic acid | Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibitory |

Based on a comprehensive search of available scientific literature, there is currently insufficient data to provide a detailed article on the specific mechanistic studies of "this compound" corresponding to the requested outline.

The biological activities outlined—including α-glucosidase inhibition, soluble epoxide hydrolase (sEH) inhibition, α-amylase and pancreatic lipase evaluation, peroxynitrite scavenging, and inhibition of lipid peroxidation—have not been specifically documented for the compound this compound in the reviewed sources.

While research exists for related compounds such as pomolic acid and 2-oxopomolic acid, this information falls outside the strict scope of the subject compound as per the instructions. For instance, studies on 2-oxopomolic acid have indicated inhibitory activity against soluble epoxide hydrolase, but similar investigations for the 1-Hydroxy derivative were not found.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided structure for the chemical compound “this compound” at this time. Further research and publication of studies focusing on this specific compound are needed to fulfill such a request.

Structure Activity Relationship Sar Studies

Correlating Structural Features with Biological Potency

The biological potency of any compound is intrinsically linked to its three-dimensional structure. For 1-Hydroxy-2-oxopomolic acid, the core ursane (B1242777) skeleton, common to many bioactive triterpenoids, provides a rigid framework. The specific stereochemistry of the various chiral centers and the conformation of the five rings are crucial in determining how the molecule fits into the binding sites of target proteins.

The addition of a hydroxyl group at the C-1 position and a ketone at the C-2 position on the A-ring dramatically alters the electronic and steric properties of this region of the molecule compared to its parent compound, pomolic acid. These modifications can lead to new or enhanced interactions with biological targets, potentially increasing its therapeutic efficacy. Research into the SAR of similar compounds suggests that the A-ring is a critical site for modifications that can modulate activity. The presence of polar functional groups like hydroxyls and ketones can facilitate hydrogen bonding and other electrostatic interactions with amino acid residues in a protein's active site, which can be a key determinant of biological potency.

Comparison with Related Triterpenoids (e.g., Pomolic Acid, Ursolic Acid, Oleanolic Acid)

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar and well-studied triterpenoids such as pomolic acid, ursolic acid, and oleanolic acid. These compounds share the same basic pentacyclic triterpenoid (B12794562) backbone but differ in their substitution patterns, which leads to variations in their biological activities.

Pomolic acid , the direct precursor, possesses a hydroxyl group at the C-3 position and a carboxyl group at the C-28 position. The primary difference is the oxidation state of the A-ring in this compound. This change from a simple hydroxyl to a 1-hydroxy-2-oxo functionality can influence the molecule's polarity, reactivity, and ability to form specific interactions.

Ursolic acid and Oleanolic acid are isomers, differing only in the position of a methyl group on the E-ring. researchgate.netmdpi.com Both are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. nih.govnih.gov The comparison of this compound with these compounds would focus on how the modifications on the A-ring affect these established activities. For instance, the introduction of the 1-hydroxy-2-keto moiety might enhance cytotoxicity against certain cancer cell lines or improve anti-inflammatory effects by providing additional points of interaction with target enzymes.

| Compound | Key Structural Features | Known Biological Activities |

|---|---|---|

| This compound | Ursane skeleton, 1-OH, 2-C=O, 19-OH, 28-COOH | Investigated for potential cytotoxic and anti-inflammatory activities. |

| Pomolic acid | Ursane skeleton, 3-OH, 19-OH, 28-COOH | Anti-inflammatory, antimicrobial, cytotoxic. |

| Ursolic acid | Ursane skeleton, 3-OH, 28-COOH | Anti-inflammatory, antioxidant, anticancer, hepatoprotective. mdpi.comnih.govnih.gov |

| Oleanolic acid | Oleanane skeleton, 3-OH, 28-COOH | Anti-inflammatory, antioxidant, anticancer, hepatoprotective. nih.govnih.gov |

Influence of Functional Groups on Target Interactions

The specific functional groups of a molecule are the primary drivers of its interactions with biological targets. reachemchemicals.comashp.org In this compound, the key functional groups dictating its activity are the hydroxyl groups at C-1 and C-19, the ketone group at C-2, and the carboxylic acid at C-28.

1-Hydroxy and 2-Oxo Groups: This α-hydroxy ketone moiety in the A-ring is a significant feature. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the adjacent ketone is a hydrogen bond acceptor. researchgate.net This arrangement can lead to strong and specific binding to target proteins, potentially through chelation of metal ions within an active site or by forming multiple hydrogen bonds with receptor pockets. The increased polarity in this region can also affect the molecule's solubility and pharmacokinetic properties.

28-Carboxylic Acid Group: The carboxylic acid is a common feature among many bioactive triterpenoids. It is typically ionized at physiological pH, allowing for ionic interactions with positively charged amino acid residues like lysine and arginine in target proteins. This interaction is often a key anchoring point for the molecule within a binding site.

Derivatives and Analogues of 1 Hydroxy 2 Oxopomolic Acid

Chemical Modification Strategies

The chemical architecture of 1-Hydroxy-2-oxopomolic acid, featuring hydroxyl, carboxyl, and ketone functional groups, offers multiple sites for modification. Common strategies employed for similar triterpenoids, such as pomolic acid, can be extrapolated to this compound. These modifications are aimed at altering the molecule's polarity, steric hindrance, and ability to interact with biological targets.

Key modification strategies include:

Esterification and Amidation: The carboxylic acid group at the C-28 position is a prime target for modification. Conversion to a variety of esters and amides can significantly impact the compound's lipophilicity and cell permeability. For instance, the synthesis of a series of amide derivatives can be achieved by reacting the parent compound with different amines. researchgate.netpulsus.com Similarly, esterification can be performed with various alcohols. nih.govnih.gov

Modification of the A-ring: The 1-hydroxy and 2-oxo functionalities in the A-ring are distinguishing features. These can be targeted for reactions such as reduction of the ketone or oxidation of the hydroxyl group to further explore structure-activity relationships.

Glycosylation: Attaching sugar moieties to the hydroxyl groups can enhance water solubility and potentially alter the mechanism of action.

These modifications often involve multi-step syntheses that may begin with the isolation of a more abundant, structurally similar natural product, followed by a series of chemical transformations to achieve the desired derivative. japsonline.comjapsonline.com

Biological Evaluation of Synthesized Derivatives

The synthesized derivatives of this compound would be subjected to a battery of biological assays to determine their therapeutic potential. Based on the known activities of pomolic acid, a primary focus of this evaluation would be on anticancer properties. japsonline.comjapsonline.commdpi.com

The cytotoxic activity of these novel compounds would be assessed against a panel of human cancer cell lines. Key parameters such as the half-maximal inhibitory concentration (IC50) are determined to quantify the potency of each derivative. For instance, pomolic acid has demonstrated significant cytotoxicity against various cancer cell lines, including lung, breast, and leukemia cells. japsonline.commdpi.com It is anticipated that some derivatives may exhibit enhanced potency or a broader spectrum of activity compared to the parent compound.

The following interactive data table summarizes the reported cytotoxic activities of the parent compound, pomolic acid, against several cancer cell lines, which provides a benchmark for the evaluation of new derivatives.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Cancer | 5.6 - 10 |

| THP-1 | Leukemia | 3.2 |

| SK-OV-3 | Ovarian Cancer | 3.7 (in combination with cisplatin) |

| MK-1 | Squamous Cell Carcinoma | 55 (GI50) |

| HeLa | Cervical Cancer | 59 (GI50) |

| B16F10 | Melanoma | 29 (GI50) |

Data sourced from multiple studies and represents a range of reported values. japsonline.com

Beyond cytotoxicity, the biological evaluation may also include assays to investigate the mechanism of action, such as apoptosis induction, cell cycle arrest, and inhibition of metastasis. mdpi.comnih.gov

Chemo-enzymatic Approaches for New Analogues

Chemo-enzymatic synthesis combines the efficiency and selectivity of enzymatic catalysis with the versatility of chemical reactions to create novel compounds. nih.govnih.govmdpi.com This approach is particularly valuable for the synthesis of complex natural product analogues. While specific chemo-enzymatic modifications of this compound have not been extensively reported, the principles can be applied to generate a diverse library of new analogues.

Potential chemo-enzymatic strategies include:

Enzyme-catalyzed regioselective modifications: Enzymes like lipases and proteases can be used to selectively acylate or deacylate hydroxyl groups, allowing for precise modifications that are often challenging to achieve through purely chemical means.

Biotransformation: Whole-cell biotransformation using microorganisms can introduce new functional groups, such as hydroxyl groups, at various positions on the triterpenoid (B12794562) scaffold. This can lead to the production of novel analogues with potentially unique biological activities.

Enzymatic glycosylation: Glycosyltransferases can be employed to attach various sugar moieties to the molecule, creating a range of glyco-conjugates with altered solubility and bioactivity.

These chemo-enzymatic methods offer a greener and more efficient alternative to traditional chemical synthesis for the generation of novel and potentially more effective therapeutic agents based on the this compound scaffold. frontiersin.org

Pre Clinical Investigations and in Vivo Studies

Pharmacodynamic Evaluation in Biological Systems

Comprehensive in vivo pharmacodynamic evaluations of 1-Hydroxy-2-oxopomolic acid are not currently available. Such studies, which would detail the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action within a living organism, are essential for further development and have not yet been published in peer-reviewed literature.

Pathway Analysis in Animal Tissues (e.g., gene expression, protein levels)

While in vivo data from animal tissues is not available, significant insights into the molecular mechanisms of this compound have been gained from in vitro studies on animal cell lines, specifically the 3T3-L1 preadipocyte cell line, a well-established model for studying adipogenesis (the formation of fat cells).

A key study investigated the anti-adipogenic effects of 1β-hydroxy-2-oxopomolic acid (HOA) isolated from Agrimonia pilosa. nih.gov The findings from this research demonstrated that HOA inhibits the differentiation of preadipocytes into mature adipocytes. nih.gov This inhibition is associated with a significant downregulation of key adipogenic marker genes and proteins.

Gene Expression Analysis in 3T3-L1 Cells:

Treatment of 3T3-L1 cells with this compound resulted in a dose-dependent decrease in the expression of several critical genes involved in adipogenesis. nih.gov The compound was shown to suppress the transcription of master regulators of adipocyte differentiation, namely Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT-enhancer-binding protein α (C/EBPα). nih.gov Consequently, the expression of downstream target genes, which are crucial for developing the mature adipocyte phenotype, was also significantly reduced. nih.gov These include genes responsible for glucose uptake, fatty acid synthesis, and storage.

Below is an interactive data table summarizing the effect of this compound on the expression of adipogenic marker genes.

| Gene Symbol | Gene Name | Function in Adipogenesis | Effect of this compound |

| PPARγ | Peroxisome Proliferator-Activated Receptor γ | Master regulator of adipocyte differentiation | Downregulation |

| C/EBPα | CCAAT-enhancer-binding protein α | Key transcription factor in adipogenesis | Downregulation |

| GLUT4 | Glucose Transporter 4 | Facilitates glucose uptake into fat cells | Downregulation |

| aP2 | Adipocyte fatty acid-binding protein 2 | Involved in fatty acid transport | Downregulation |

| ADD1/SREBP1c | Adipocyte Determination and Differentiation Factor 1/Sterol Regulatory Element Binding Protein 1c | Regulates genes involved in lipid synthesis | Downregulation |

| Fas | Fatty Acid Synthase | Key enzyme in fatty acid synthesis | Downregulation |

| Adiponectin | Adiponectin | Hormone secreted by fat cells, involved in glucose regulation | Downregulation |

| Resistin | Resistin | Adipokine linked to insulin (B600854) resistance | Downregulation |

Protein Level Analysis in 3T3-L1 Cells:

Consistent with the gene expression data, this compound also suppressed the protein levels of the master transcriptional regulators, PPARγ and C/EBPα. nih.gov By inhibiting the expression of these proteins, the compound effectively halts the entire cascade of molecular events required for preadipocytes to differentiate into mature, lipid-storing adipocytes. nih.gov Furthermore, the study demonstrated that this compound could reduce the transcriptional activity of PPARγ, even when stimulated by a potent agonist. nih.gov These findings suggest that the compound acts as a potent inhibitor of the adipogenic signaling pathway at the protein level.

Computational and in Silico Approaches in Research

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and mode of interaction between a ligand (like 1-Hydroxy-2-oxopomolic acid) and a target protein.

In studies of other triterpenoids, molecular docking has been instrumental in identifying potential protein targets and elucidating binding interactions. For instance, various triterpenoids have been docked against a range of therapeutic targets, including those for diabetes, cancer, and neurodegenerative diseases. These simulations provide insights into the binding energy, which indicates the strength of the interaction, and the specific amino acid residues involved in the binding.

For example, a study on tetracyclic triterpenoids from Cassia fistula explored their binding to various targets relevant to diabetes mellitus. nih.gov Similarly, triterpenoids from Terminalia arjuna were docked against the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. agribiop.comagribiop.com The results from such studies often include the binding energies and the interacting amino acid residues, as illustrated in the hypothetical table below, which is based on typical findings for triterpenoids.

| Triterpenoid (B12794562) Example | Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

| Arjunic Acid | VEGFR-2 | -9.2 | LYS868, GLU885, ASP1046 |

| Arjungenin | VEGFR-2 | -9.5 | CYS919, LYS868, GLU885 |

| Terminolic Acid | VEGFR-2 | -8.9 | LYS868, GLU885, ASP1046 |

| Arjunolic Acid | VEGFR-2 | -9.1 | CYS919, LYS868, ASP1046 |

This table is representative of typical molecular docking results for triterpenoids and is for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of a ligand-protein complex over time. These simulations can assess the stability of the interactions predicted by molecular docking and reveal conformational changes in both the ligand and the target protein.

In the context of triterpenoids, MD simulations have been used to validate docking results and to study the stability of the ligand-protein complex. For example, a study on triterpenes from Vernonia patula used MD simulations to analyze the stability of their complexes with the cannabinoid type 1 (CB1) receptor. mdpi.comnih.gov The simulations, often run for nanoseconds, track the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms. A stable RMSD over the simulation time suggests a stable binding.

The insights gained from MD simulations are crucial for confirming the potential of a compound to remain bound to its target and exert a biological effect. These simulations can also provide information on the flexibility of different regions of the protein upon ligand binding.

Network Pharmacology and Pathway Analysis

Network pharmacology is an approach that combines systems biology and polypharmacology to investigate the complex interactions between drugs, targets, and diseases. nih.gov This method is particularly well-suited for natural products, which often act on multiple targets.

For triterpenoids, network pharmacology has been employed to construct compound-target-disease networks, helping to elucidate their mechanisms of action. nih.govrsc.orgnih.gov For instance, a network pharmacology study on triterpene saponins from Medicago sativa was used to predict their mechanism against neurodegenerative diseases. nih.gov Such studies typically involve identifying potential targets of the compounds, constructing a protein-protein interaction (PPI) network, and then performing pathway enrichment analysis to identify the biological pathways that are significantly affected.

Pathway analysis, often a component of network pharmacology, helps to identify the specific signaling pathways modulated by a compound. wikipedia.org For pomolic acid, a structurally related triterpenoid, studies have shown that it can influence several key signaling pathways involved in cancer, such as the p53 apoptotic route and the ERK1/2 pathway. mdpi.com It has also been shown to inhibit the EGF-induced expression of MMP-9 and FAK phosphorylation, which are crucial in cell invasion and migration. mdpi.com A review of pomolic acid highlights its role in modulating pathways related to metastasis. mdpi.com

The application of these computational approaches to this compound could provide valuable predictions about its biological targets and mechanisms of action, guiding future experimental research.

Future Research Directions

Elucidation of Novel Molecular Targets

While preliminary studies have identified some molecular interactions, a significant opportunity exists to uncover the full spectrum of molecular targets for 1-Hydroxy-2-oxopomolic acid. Research has shown that this compound, along with its parent molecule pomolic acid, exhibits inhibitory effects on α-glucosidase, with this compound showing notable potency. researchgate.net The parent compound, pomolic acid, is known to interact with several key proteins involved in cancer progression and resistance, such as multidrug resistance protein 1 (MRP-1), protein-tyrosine phosphatase 1B (PTP1B), and pathways involving p53. researchgate.net

Future investigations should aim to determine if this compound shares these targets or possesses a unique interaction profile. The use of advanced in silico target prediction tools can provide a computational workflow to identify previously unreported protein targets. researchgate.net These computational predictions can then be validated through in vitro binding assays and cellular thermal shift assays (CETSA) to confirm direct molecular engagement within a cellular context. Identifying these targets is crucial for understanding its mechanism of action and for the rational design of more potent derivatives.

Exploration of Additional Biological Activities

The structural similarity of this compound to other pharmacologically active pentacyclic triterpenoids, such as ursolic acid, suggests it may possess a broader range of biological activities than currently reported. nih.govnih.gov Ursolic acid is known for its anti-inflammatory, antioxidant, and anti-cancer properties. nih.gov Therefore, a systematic exploration of these activities for this compound is warranted.

Future research should include screening for:

Anti-inflammatory effects: Investigating its ability to modulate key inflammatory pathways, such as NF-κB and MAPK signaling, and inhibit the production of pro-inflammatory mediators like nitric oxide (NO), PGE2, and various cytokines in cellular models. nih.govnih.gov

Anticancer activity: Evaluating its cytotoxicity against a diverse panel of human cancer cell lines, including those with multi-drug resistance. researchgate.netmdpi.com Mechanistic studies could focus on its potential to induce apoptosis, inhibit proliferation, and suppress metastasis. nih.gov

Antioxidant properties: Assessing its capacity to scavenge free radicals and protect against oxidative stress using standard assays like the DPPH radical scavenging assay. mdpi.comnih.gov

Metabolic effects: Expanding on its known α-glucosidase inhibition to explore other potential benefits in metabolic disorders like type 2 diabetes and hyperuricemia. researchgate.netresearchgate.net

Advanced Synthetic Strategies for Complex Analogues

While natural products hold great promise, their therapeutic application can be limited by factors such as poor bioavailability. nih.gov The development of advanced synthetic strategies is essential for generating analogues of this compound with improved pharmacological properties. Structural modification of the parent skeleton can lead to derivatives with enhanced therapeutic effects. nih.gov

Future synthetic efforts could employ modern techniques such as:

Microwave-assisted organic synthesis: This high-efficiency method can accelerate the generation of a diverse library of analogues. nih.govmdpi.comnih.gov

Fragment-based design: This approach allows for the systematic exploration of structure-activity relationships (SAR) by combining the core scaffold with various chemical fragments. researchgate.net

Biocatalysis: Utilizing enzymes to perform specific and stereoselective transformations on the complex triterpenoid (B12794562) core, which can be challenging to achieve with traditional chemical methods.

These strategies would facilitate the creation of novel compounds with tailored activity profiles, improved solubility, and enhanced metabolic stability for further pharmacological testing.

Investigation of Pharmacological Profiles in Diverse Disease Models

Translating in vitro findings into therapeutic applications requires rigorous evaluation in relevant preclinical disease models. Based on the potential biological activities identified, the pharmacological profile of this compound and its promising analogues should be investigated in various in vivo models.

Key areas for investigation include:

Oncology: Utilizing animal models of various cancers, particularly those expressing high levels of drug resistance proteins like MRP-1, to assess anti-tumor efficacy and impact on metastasis. researchgate.net

Inflammatory Diseases: Employing models of acute and chronic inflammation, such as LPS-induced inflammation or collagen-induced arthritis, to validate its anti-inflammatory potential. nih.gov

Metabolic Disorders: Using genetic or diet-induced models of type 2 diabetes and obesity to confirm its effects on glucose metabolism, insulin (B600854) sensitivity, and related metabolic parameters. researchgate.net

These studies would provide critical data on the compound's efficacy, pharmacokinetics, and biodistribution, which are essential for its potential advancement toward clinical evaluation.

Synergistic Effects with Established Bioactive Compounds

A growing area of pharmaceutical research is the study of combination therapy, where the interaction between two or more compounds can lead to synergistic effects, producing a greater therapeutic outcome than the sum of their individual effects. nih.govmdpi.com Such interactions can be pharmacodynamic, where compounds affect different targets in a complementary pathway, or pharmacokinetic, where one compound improves the absorption or metabolism of another. mdpi.com

Future research should explore the potential for this compound to act synergistically with:

Conventional Chemotherapeutics: Combining it with standard anticancer drugs could enhance tumor cell killing and potentially overcome acquired drug resistance. researchgate.net

Other Natural Products: Investigating its effects in combination with other bioactive compounds, such as flavonoids or phenolic acids, could reveal synergistic antioxidant or anti-inflammatory activity. mdpi.comnih.govresearchgate.net

Methodologies such as isobologram analysis can be used to rigorously determine whether the observed combination effects are synergistic, additive, or antagonistic. nih.gov Identifying potent synergistic combinations could lead to more effective and lower-dose treatment strategies for a variety of diseases.

Data Tables

Table 1: Summary of Proposed for this compound

| Research Area | Objective | Key Methodologies | Potential Outcomes |

|---|---|---|---|

| Molecular Target Elucidation | Identify novel protein binding partners and signaling pathways. | In silico target prediction, thermal shift assays (CETSA), binding assays. | Understanding of mechanism of action, identification of new therapeutic indications. |

| Biological Activity Exploration | Screen for anti-cancer, anti-inflammatory, antioxidant, and metabolic activities. | Cell viability assays, cytokine profiling, free radical scavenging assays, enzyme inhibition assays. | Broadened therapeutic profile, discovery of new pharmacological properties. |

| Advanced Synthetic Strategies | Generate analogues with improved potency, selectivity, and bioavailability. | Microwave-assisted synthesis, fragment-based design, biocatalysis. | Creation of a library of optimized lead compounds for preclinical development. |

| Pharmacological Profiling | Evaluate efficacy and safety in relevant preclinical disease models. | In vivo models of cancer, inflammation, and metabolic diseases. | Validation of therapeutic potential, acquisition of pharmacokinetic and pharmacodynamic data. |

| Synergistic Effect Investigation | Determine potential for enhanced efficacy in combination with other agents. | Isobologram analysis, combination studies with chemotherapeutics and other natural products. | Development of more effective combination therapies with potentially reduced side effects. |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pomolic acid |

| Ursolic acid |

| Nitric oxide |

Q & A

Basic Research Questions

Q. How is 1-Hydroxy-2-oxopomolic acid structurally characterized, and what methods are used to confirm its molecular identity?

- Methodology : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. NMR (¹H and ¹³C) identifies functional groups and stereochemistry, while HRMS confirms the molecular formula (C30H46O6, MW 502.70) . X-ray crystallography provides definitive 3D conformation.

- Key Considerations : Ensure purity (>95%) via HPLC before analysis. Compare spectral data with literature or databases like PubChem or CAS Common Chemistry for validation .

Q. What molecular mechanisms underlie this compound’s inhibition of adipocyte differentiation?

- Methodology : In vitro studies using 3T3-L1 preadipocytes are standard. Methods include:

- Gene/protein expression : qRT-PCR and Western blotting to assess PPARγ and C/EBPα downregulation .

- Functional assays : Oil Red O staining to quantify lipid accumulation post-treatment.

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodology : Use LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C analogs) to enhance accuracy. Validate methods per ICH guidelines for linearity, sensitivity (LOQ < 10 ng/mL), and matrix effects .

- Challenges : Address interference from structurally similar triterpenoids via chromatographic separation (C18 columns, gradient elution) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s efficacy across different adipocyte models?

- Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design comparative studies . For example:

- Compare 3T3-L1 cells with primary human adipocytes under standardized conditions (e.g., serum-free media).

- Use RNA-seq to identify model-specific signaling pathways (e.g., MAPK vs. AMPK) influencing compound activity .

Q. What experimental strategies validate target specificity of this compound in metabolic pathways?

- Methodology :

- CRISPR/Cas9 knockout : Generate PPARγ-null adipocytes to confirm dependency on this target .

- Chemical proteomics : Use affinity-based pull-down assays with biotinylated analogs to identify off-target binding .

Q. How to design a study investigating the compound’s synergistic effects with other anti-obesity agents?

- Methodology :

- Combination index (CI) analysis : Use Chou-Talalay assays to quantify synergy (CI < 1) with FAS inhibitors (e.g., FAS-IN-1 Tosylate) .

- In vivo models : Utilize diet-induced obese mice, monitoring weight gain, glucose tolerance, and adipocytokine profiles.

- Data Interpretation : Apply isobolograms to distinguish additive vs. synergistic interactions .

Methodological Notes

- Toxicological Profiling : Extrapolate data from structurally related triterpenoids (e.g., pomolic acid derivatives) while adhering to OECD guidelines for acute toxicity testing .

- Ethical Compliance : For in vivo studies, follow protocols reviewed by institutional animal care committees (IACUC) and ARRIVE 2.0 guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.